molecular formula C11H15F3N4O2 B1343764 Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate CAS No. 877402-43-2

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Cat. No.: B1343764
CAS No.: 877402-43-2
M. Wt: 292.26 g/mol
InChI Key: XXHCMRQBGHYJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate (CAS: 877402-43-2) is a heterocyclic compound featuring a triazolopyrazine core modified with a trifluoromethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 7-position. Its molecular formula is C₁₂H₁₅F₃N₄O₂, with a molecular weight of 304.27 g/mol . The Boc group enhances solubility and stability during synthetic processes, making it a key intermediate in pharmaceutical chemistry. For example, it is utilized in the synthesis of sitagliptin impurities and P2X7 receptor antagonists . The compound is synthesized via reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, achieving a high yield of 90% .

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions, particularly as a potential inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines such as A549, MCF-7, and HeLa, this compound exhibits anti-tumor activity by inhibiting c-Met kinase, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling cascade, leading to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of c-Met kinase activity, resulting in long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting c-Met kinase and reducing tumor growth. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and toxicity to non-cancerous cells .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic potential. The compound’s distribution patterns within different tissues can also impact its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .

Biological Activity

Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate (CAS No. 877402-43-2) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and relevant case studies.

The compound has the following molecular formula: C₁₁H₁₄F₃N₅O₂. It is synthesized through various methods, one notable route being the reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. This synthesis pathway is crucial as it leads to the formation of intermediates that can be further utilized in pharmaceutical applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on derivatives of triazolo-pyrazines has shown promising results against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human colon cancer cell lines HCT-116 and HT-29.
  • IC₅₀ Values : The IC₅₀ (half maximal inhibitory concentration) for one of the derivatives (RB7) was reported to be around 8.18 µM against HT-29 cells. This indicates a significant antiproliferative effect.

The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway. Specifically:

  • Gene Expression : The treatment led to up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2.
  • Caspase Activation : The activation of Caspase 3 was observed, confirming the initiation of apoptosis in treated cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC₅₀ (µM)Mechanism
AntiproliferativeHT-298.18Apoptosis via Bax/Bcl2 regulation
AntiproliferativeHCT-116Not specifiedNot specified

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that RB7 treatment resulted in significant apoptosis in HT-29 cells. The analysis showed increased cell membrane injury and early apoptosis indicators at concentrations around 8.18 µM .
  • Mechanistic Insights : Further investigations revealed that RB7 promotes cytochrome C release from mitochondria, leading to caspase pathway activation—an essential step in programmed cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate?

  • Methodology : The compound is synthesized via a multi-step protocol. A representative route involves:

Condensation of tert-butyl 3-ethoxy-5,6-dihydropyrazine-1(2H)-carboxylate with trifluoromethyl-substituted carbohydrazide derivatives under reflux in 1-butanol (16 hours), followed by silica gel chromatography (2.5% MeOH in DCM) to isolate intermediates .

Deprotection of the tert-butyl group using HCl in ethanol to yield the free triazolopyrazine core, with subsequent purification (10% MeOH in DCM) .

  • Critical Parameters : Reaction time (16 hours for condensation), solvent polarity (DCM/MeOH gradients), and acid strength (HCl in ethanol) are critical for yield optimization.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Analytical Techniques :

  • 1H-NMR : Characteristic peaks include δ 4.05–4.29 ppm (methylene protons adjacent to the triazole ring) and δ 1.4–1.5 ppm (tert-butyl protons) .
  • LCMS : Molecular ion peaks at m/z 304.1 [M+H]+ (C11H15F3N4O2) and fragmentation patterns confirm the trifluoromethyl and triazole moieties .
  • IR Spectroscopy : Absorption bands at ~1654 cm⁻¹ (C=O stretch of the carboxylate) and ~1283 cm⁻¹ (C-F stretching) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of triazolopyrazine derivatives?

  • Optimization Strategies :

  • Catalyst Selection : Ruthenium(IV) oxide hydrate with NaIO4 enhances oxidation efficiency in late-stage functionalization (e.g., ketone formation) .
  • Temperature Control : Reflux conditions (100–120°C) for cyclization steps improve regioselectivity of the triazole ring .
  • Purification : Use of reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves polar byproducts, achieving >95% purity .

Q. What analytical challenges arise in quantifying impurities for pharmaceutical intermediates like this compound?

  • Challenges : Trace-level impurities (e.g., des-trifluoromethyl analogs or tert-butyl cleavage products) require sensitive detection.
  • Solutions :

  • HPLC-MS/MS : MRM transitions targeting m/z 304→154 (parent) and m/z 288→138 (degradant) enable quantification at 0.01% levels .
  • Forced Degradation Studies : Acidic (0.1N HCl) and oxidative (H2O2) conditions identify labile sites (e.g., triazole ring oxidation) .

Q. What pharmacological roles does this compound play in drug discovery?

  • Key Applications :

  • P2X7 Receptor Antagonism : The triazolopyrazine core inhibits P2X7-mediated IL-1β release (IC50 ~50 nM), relevant for inflammatory diseases .
  • DPP-4 Inhibition : As a sitagliptin precursor, it contributes to dipeptidyl peptidase-4 inhibitors for type 2 diabetes .
  • Anticancer Activity : Derivatives (e.g., RB2–RB5) show cytotoxicity against HeLa cells (IC50 1.2–3.8 µM) via kinase modulation .

Q. How do substituents on the triazolopyrazine scaffold influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability (logP ~2.1) .
  • Carboxylate Ester : The tert-butyl group improves solubility in apolar solvents (e.g., DCM) for intermediate coupling reactions .
  • Heteroaromatic Substitutions : Pyrazine or phenyl groups at position 3 modulate receptor binding (e.g., 10-fold selectivity for P2X7 over P2Y1) .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the triazolopyrazine scaffold is critical for modulating biological activity and physicochemical properties. Key analogs include:

Table 1: Comparison of 3-Substituted Triazolopyrazine Derivatives

Compound Name CAS Number 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 877402-43-2 Trifluoromethyl (-CF₃) C₁₂H₁₅F₃N₄O₂ 304.27 High metabolic stability; intermediate for DPP-IV inhibitors
tert-Butyl 3-methyl analog 1502724-62-0 Methyl (-CH₃) C₁₁H₁₈N₄O₂ 238.29 Lower lipophilicity; uncharacterized bioactivity
tert-Butyl 3-bromo analog 723286-80-4 Bromo (-Br) C₁₁H₁₅BrN₄O₂ 302.17 Enhanced reactivity for cross-coupling; potential antiviral applications
tert-Butyl 3-(piperidin-4-yl) analog 1361112-46-0 Piperidin-4-yl C₁₅H₂₅N₅O₂ 307.40 Improved solubility; explored in CNS drug discovery

Key Observations :

  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability compared to methyl or bromo groups .
  • Bromo (-Br) : Facilitates further functionalization (e.g., Suzuki coupling), but may reduce solubility .
  • Piperidin-4-yl : Enhances basicity and solubility, favoring CNS-targeting applications .

Functional Group Modifications in Related Compounds

Carboxamide Derivatives (RB Series)

Derivatives like RB2 and RB3 () replace the Boc group with carboxamide moieties. For example:

  • RB3 (N-(2-fluoro-5-methylphenyl)-carboxamide): Exhibits a molecular weight of 344 g/mol and melting point of 196.7–201.7°C . Its IR spectrum shows strong absorption at 1638 cm⁻¹ (amide C=O stretch), distinct from the Boc-protected parent compound .
  • RB9 (N-[2-(methylthio)phenyl]-carboxamide): Demonstrates a lower melting point (191.9–197.3°C ) due to increased steric bulk .

Ketone and Imidazole Hybrids

  • PK 44 Phosphate (): Incorporates an indazole group and acts as a DPP-IV inhibitor (IC₅₀ = 15.8 nM ). The trifluoromethyl-triazolopyrazine moiety contributes to 1,000-fold selectivity over DPP-8/9 .
  • (2Z)-4-Oxo-4-[3-(trifluoromethyl)...butan-2-one (CAS: 764667-65-4): A sitagliptin precursor with a molecular weight of 406.28 g/mol , highlighting the role of the trifluoromethyl group in optimizing binding affinity .

Preparation Methods

Molecular Properties

Preparation Methods

Synthesis Using Di-tert-butyl Dicarbonate

One of the most common methods involves the reaction of di-tert-butyl dicarbonate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine under controlled conditions.

Procedure :

  • Reactants :
    • Di-tert-butyl dicarbonate (Boc reagent)
    • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
    • Organic solvent (e.g., dichloromethane or acetonitrile)
    • Base catalyst (e.g., triethylamine or sodium carbonate)
  • Steps :

    • Dissolve the Boc reagent and triazolo-pyrazine derivative in an organic solvent.
    • Add the base catalyst to initiate the reaction.
    • Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40–50°C) for several hours.
    • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Purification :

    • Extract the product using aqueous workup.
    • Purify by recrystallization or column chromatography.

Reaction Equation :
$$
\text{C}{11}\text{H}{15}\text{F}3\text{N}4\text{O}_2 \xrightarrow{\text{Boc Reagent + Base}} \text{tert-butyl derivative}
$$

Alternative Methods Using Trifluoromethyl Precursors

Another approach utilizes trifluoromethyl-containing precursors combined with pyrazine derivatives under catalytic conditions.

Procedure :

  • Reactants :
    • Trifluoromethyl precursor (e.g., trifluoromethyl iodide)
    • Pyrazine derivative
    • Catalyst (e.g., palladium or copper-based catalysts)
  • Steps :
    • Combine reactants in a sealed reactor.
    • Apply heat and pressure to facilitate the coupling reaction.
    • Cool and isolate the product.

Optimization Parameters

Parameter Optimal Conditions Notes
Solvent Dichloromethane or acetonitrile Ensures solubility and reactivity
Temperature 40–50°C Avoids decomposition of sensitive intermediates
Reaction Time 4–6 hours Monitored via TLC
Catalyst/Base Triethylamine or sodium carbonate Enhances reaction rate

Challenges in Synthesis

  • Low Yield : Some methods result in reduced yields due to side reactions.
  • Purity Concerns : Impurities such as unreacted Boc derivatives may require extensive purification.
  • Environmental Impact : Use of organic solvents necessitates proper disposal protocols.

Applications

This compound is primarily used as an intermediate in synthesizing Sitagliptin analogs, which are effective for treating type II diabetes.

Properties

IUPAC Name

tert-butyl 3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-10(2,3)20-9(19)17-4-5-18-7(6-17)15-16-8(18)11(12,13)14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCMRQBGHYJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647275
Record name tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877402-43-2
Record name tert-Butyl 3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.